(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl ester group at the 2-position of the pyrrolidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrrolidine.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrolidine ring to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced alcohols, and substituted pyridine derivatives .
Scientific Research Applications
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2S)-Methyl 4-(pyridin-2-yl)pyrrolidine-2-carboxylate: Similar structure but with the pyridine ring at the 2-position.
(2S)-Methyl 4-(pyridin-4-yl)pyrrolidine-2-carboxylate: Similar structure but with the pyridine ring at the 4-position.
(2S)-Methyl 4-(pyrimidin-3-yl)pyrrolidine-2-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (2S)-4-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-5-9(7-13-10)8-3-2-4-12-6-8/h2-4,6,9-10,13H,5,7H2,1H3/t9?,10-/m0/s1 |
InChI Key |
ZBDUPVRHZKCTON-AXDSSHIGSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)C2=CN=CC=C2 |
Canonical SMILES |
COC(=O)C1CC(CN1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.